1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring both difluoromethoxy and trifluoroethanol groups, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparison with Similar Compounds
- 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
- Difluoromethoxylated ketones
Comparison: 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of difluoromethoxy and trifluoroethanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C9H7F5O2 |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI Key |
VERBXGNCPVNXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)OC(F)F |
Origin of Product |
United States |
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